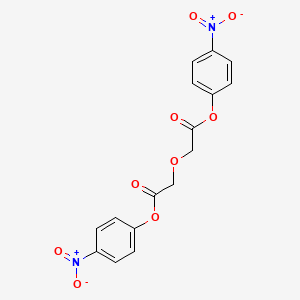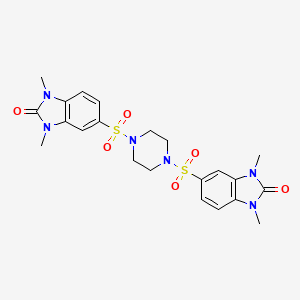
4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide, also known as UMB24, is a novel compound that has been studied for its potential therapeutic properties. This compound belongs to the class of piperazinecarbothioamide derivatives, which have been shown to have various biological activities.
作用机制
The mechanism of action of 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that it may act through the modulation of the serotonergic and noradrenergic systems in the brain. 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. In addition, 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have good bioavailability and pharmacokinetic properties in animal models. However, there are also some limitations to using 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide in lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness in some applications. In addition, more research is needed to determine the optimal dosage and administration route for 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide.
未来方向
There are several future directions for the study of 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. One area of research is the potential use of 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide in the treatment of neuropathic pain. It has been shown to have analgesic effects in animal models, and further research is needed to determine its potential clinical applications. Another area of research is the potential use of 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential clinical applications. Finally, more research is needed to fully understand the mechanism of action of 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide and its potential interactions with other drugs.
合成方法
4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide can be synthesized through a multi-step process, starting with the reaction of 3-methylbenzylamine with 4-chlorobenzyl chloride to form 4-(3-methylbenzyl)-1-chlorobenzene. This intermediate is then reacted with diphenylmethanethiol in the presence of sodium hydride to form 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. The final product is obtained after purification by column chromatography.
科学研究应用
4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects in animal models. In addition, 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
属性
IUPAC Name |
4-benzhydryl-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3S/c1-20-9-8-14-23(19-20)26-25(29)28-17-15-27(16-18-28)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEMQGFAOFCAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diphenylmethyl)-N-(3-methylphenyl)piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4958935.png)

![N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4958950.png)
![N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B4958981.png)

![1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)
![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4959015.png)
![1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959018.png)

![4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile](/img/structure/B4959031.png)

![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)
![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959050.png)
